

# A Comparative Analysis of the Crystal Structures of Brexpiprazole and Aripiprazole

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## Compound of Interest

Compound Name: *Brexpiprazole hydrochloride*

Cat. No.: *B602205*

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A detailed examination of the solid-state structures of the atypical antipsychotics, brexpiprazole and aripiprazole, reveals key differences in their crystalline forms that influence their physicochemical properties. This guide provides a comparative overview of their crystal structures, supported by experimental data, to inform researchers and professionals in drug development.

Brexpiprazole and aripiprazole, while structurally similar, exhibit distinct crystallographic characteristics. Aripiprazole is known to exist in numerous polymorphic and solvated forms. In contrast, brexpiprazole has been characterized into three anhydrous polymorphs (I, II, and III), two methanol solvates, a toluene hemisolvate, and a dihydrate.[1] Form I of brexpiprazole is the most thermodynamically stable anhydrous form. A notable distinction between the two is their interaction with water molecules in the crystalline state; brexpiprazole forms a stable dihydrate, whereas aripiprazole typically forms a monohydrate.[1] This difference in hydration can have significant implications for the stability and dissolution properties of the active pharmaceutical ingredient.

## Comparative Crystallographic Data

The crystallographic parameters of the most stable anhydrous form of brexpiprazole (Form I) and a representative anhydrous polymorph of aripiprazole are summarized in the table below. These data, obtained from single-crystal X-ray diffraction studies, provide a quantitative comparison of their solid-state structures.

Parameter	Brexipiprazole (Form I)	Aripiprazole (Anhydrous)
Formula	C <sub>25</sub> H <sub>27</sub> N <sub>3</sub> O <sub>2</sub> S	C <sub>23</sub> H <sub>27</sub> Cl <sub>2</sub> N <sub>3</sub> O <sub>2</sub>
Formula Weight	433.57	448.38
Crystal System	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /c
a (Å)	11.23	10.34
b (Å)	18.54	14.78
c (Å)	10.98	15.89
α (°)	90	90
β (°)	100.12	104.75
γ (°)	90	90
Volume (Å <sup>3</sup> )	2249.5	2345.8
Z	4	4
Density (calc) (g/cm <sup>3</sup> )	1.28	1.27

Note: The crystallographic data for aripiprazole can vary between its different polymorphs. The data presented here is for a representative anhydrous form.

## Experimental Protocols

### Single-Crystal X-ray Diffraction (SCXRD) Protocol for Small Molecule Pharmaceuticals

The determination of the crystal structures of brexpiprazole and aripiprazole is achieved through single-crystal X-ray diffraction. The following is a detailed methodology representative of such an experiment.

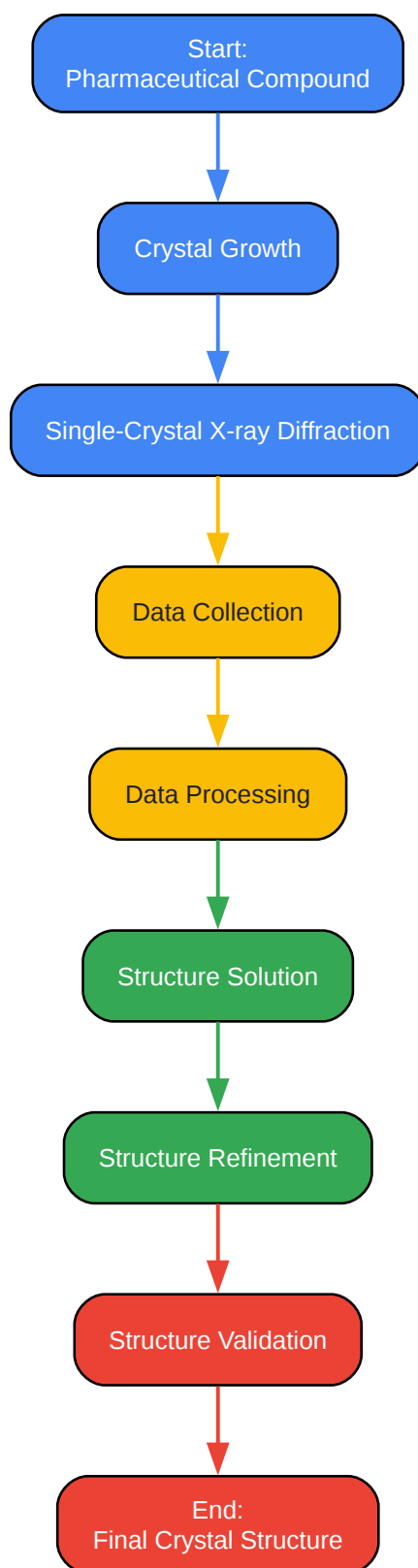
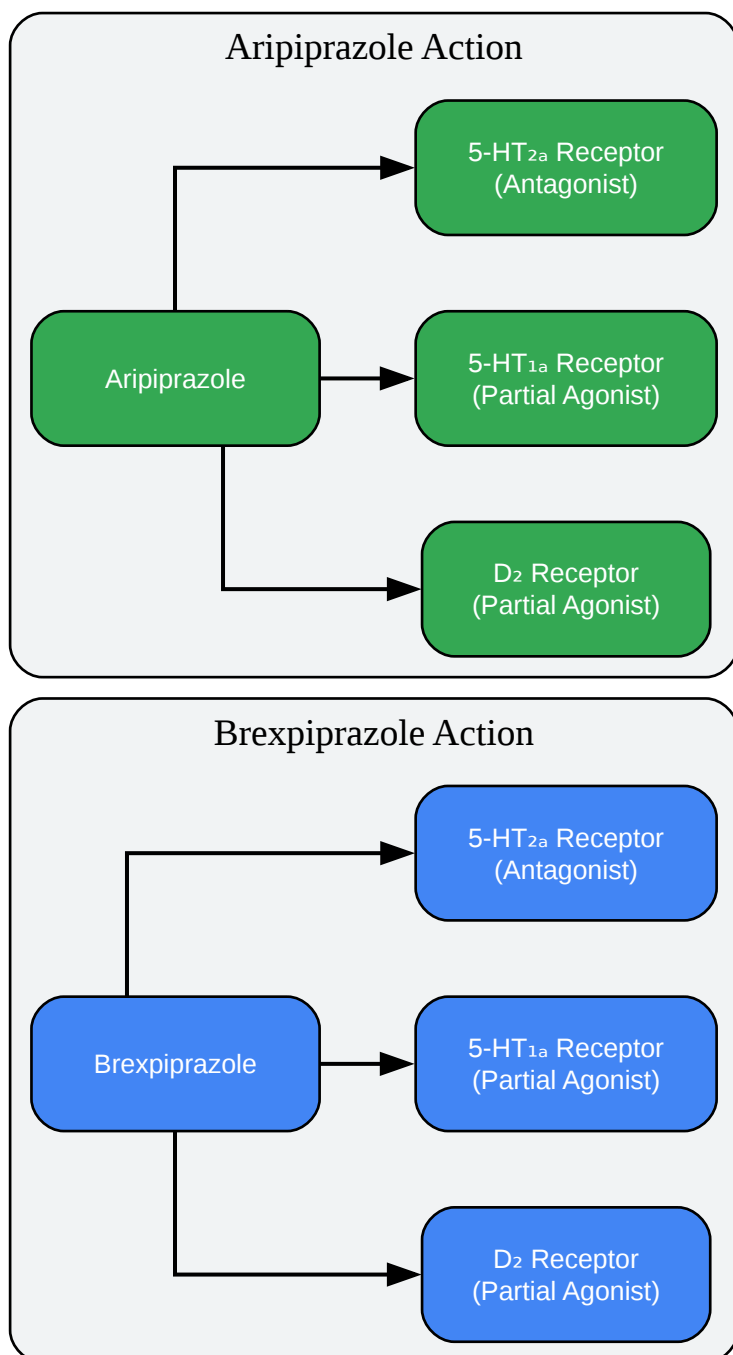
- **Crystal Growth:** Single crystals of the pharmaceutical compound suitable for X-ray diffraction are grown using techniques such as slow evaporation of a saturated solution, vapor

diffusion, or cooling crystallization. A variety of solvents and solvent systems may be screened to obtain crystals of optimal size and quality.

- **Crystal Mounting:** A selected single crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to mitigate crystal decay from radiation damage.
- **Data Collection:** The mounted crystal is placed in a diffractometer. Data is collected using a monochromatic X-ray source (e.g., Cu K $\alpha$  or Mo K $\alpha$  radiation). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- **Data Processing:** The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for factors such as absorption and polarization.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using least-squares methods to optimize the fit between the calculated and observed diffraction data.
- **Structure Validation:** The final crystal structure is validated using crystallographic software to check for geometric reasonability and to ensure the quality of the model. The data is then deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

## Signaling Pathway Diagrams

Brexiprazole and aripiprazole are both atypical antipsychotics that act as partial agonists at dopamine D<sub>2</sub> receptors and serotonin 5-HT<sub>1a</sub> receptors, and as antagonists at serotonin 5-HT<sub>2a</sub> receptors. Their therapeutic effects are believed to be mediated through the modulation of these neurotransmitter systems.



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## References

- 1. Aripiprazole | C<sub>23</sub>H<sub>27</sub>Cl<sub>2</sub>N<sub>3</sub>O<sub>2</sub> | CID 60795 - PubChem [pubchem.ncbi.nlm.nih.gov]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)